(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Description
(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative characterized by a hydroxyl group at the 4-position and methyl substituents at the 6- and 8-positions of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol (CAS: 1567934-82-0) . The compound’s stereochemistry is defined by the (4R)-configuration, confirmed via spectroscopic analysis and computational methods . It is marketed as a versatile small-molecule scaffold for pharmaceutical and chemical research, though its biological activity remains unexplored in the provided literature .
Properties
IUPAC Name |
(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOKVBOJMBLIJT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction where a suitable phenol derivative undergoes intramolecular cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Nanotechnology
The compound's properties make it suitable for incorporation into nanoparticle formulations aimed at drug delivery systems. Nanoparticles coated with benzopyran derivatives can enhance the bioavailability of therapeutic agents and improve targeting to specific tissues.
Case Study : Research has shown that lipid-coated nanoparticles can be functionalized with benzopyran derivatives to improve their pharmacokinetics and therapeutic efficacy . This approach can be particularly beneficial in cancer treatment where targeted delivery minimizes side effects.
Material Science
The structural features of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol allow for its use in developing new materials with enhanced properties. Its application in polymer science could lead to the creation of materials with unique optical or mechanical characteristics.
Case Study : A recent investigation into polymer composites incorporating benzopyran derivatives revealed improved mechanical strength and thermal stability . Such advancements could pave the way for innovative applications in packaging and construction materials.
Data Table of Applications
Mechanism of Action
The mechanism of action of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory pathways and cytokine production.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Stereochemical Differences
Methyl vs. Methoxy Derivatives
- (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: Not provided): Isolated from the mangrove endophytic fungus Penicillium citrinum, this derivative features a methoxy group at C-5 and a methyl group at C-2. Its (2R,4S)-configuration was confirmed via X-ray diffraction and ECD spectroscopy .
Ethyl-Substituted Analog
- (4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1461689-21-3): Replacing the 8-methyl group with an ethyl substituent increases lipophilicity (logP) while retaining the same molecular weight (178.23 g/mol). The ethyl group may influence steric interactions in binding assays .
Halogenated Derivatives
- This derivative has a lower molecular weight (168.17 g/mol) compared to the target compound .
- (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270291-39-8): Bromine substitution introduces a heavy atom (MW: 229.07 g/mol), which could facilitate crystallographic studies or participate in nucleophilic substitution reactions .
Natural Products
- (2S,4R)-2,3-Dihydro-2-methyl-benzopyran-4,5-diol : Isolated from Pleosporales sp. SSJ-1, this diol derivative (C₁₀H₁₂O₃) lacks methyl groups but features hydroxyl substituents at C-4 and C-5, increasing polarity .
Melting Points and Solubility
- Halogenated derivatives (e.g., bromo, fluoro) likely exhibit higher melting points due to increased molecular symmetry and halogen-heavy atom interactions.
Biological Activity
(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, with the molecular formula CHO and CAS number 1568060-65-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 1568060-65-0 |
| Structure | Structure |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures often demonstrate robust antioxidant effects, which are crucial in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This activity suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell lines. The compound demonstrated protective effects by maintaining cellular viability and reducing apoptosis in neuronal cells exposed to neurotoxic agents.
The biological activity of this compound is believed to involve several mechanisms:
- Free Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Cytokine Modulation : It may inhibit the production of cytokines associated with inflammation.
- Calcium Homeostasis : By influencing calcium signaling pathways, it may help protect neuronal cells from excitotoxicity.
Case Studies
-
Neuroprotection Against Glutamate Toxicity :
- A study assessed the effect of this compound on HT22 cells exposed to glutamate. The compound improved cell viability significantly compared to control groups.
- IC values indicated effective neuroprotection at concentrations as low as 25 µM.
-
Inflammation Model :
- In a rat model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to untreated controls.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
